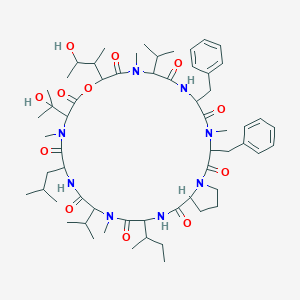![molecular formula C46H68N8O11 B235798 N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide CAS No. 156223-06-2](/img/structure/B235798.png)
N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide is a natural product found in Acremonium with data available.
Scientific Research Applications
Antiviral Activity
A study by Ivashchenko et al. (2014) investigated the antiviral activity of compounds related to the requested chemical, including indole derivatives. They tested their efficacy against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Most compounds showed no significant antiviral activity, with only a few exceptions demonstrating moderate activity against HCV in human hepatoma cell lines (Ivashchenko et al., 2014).
Synthesis and Structure-Activity Relationships in Neuropeptide Analogues
Horwell et al. (1991) explored the synthesis and structure-activity relationships of neuropeptide cholecystokinin (CCK) analogues, which included indole derivatives similar to the compound . These analogues showed potential as gastrin and CCK-B antagonists with anxiolytic properties, highlighting their relevance in neuroscience and pharmacology (Horwell et al., 1991).
Formation of Oxygen-Bridged Heterocycles
The work of Svetlik et al. (1988) involved the formation of oxygen-bridged heterocycles in the Hantzsch synthesis, using components structurally related to the compound . This research is significant in understanding the chemical properties and potential applications of such compounds in organic synthesis (Svetlik et al., 1988).
Methylglyoxal in Food and Living Organisms
A study by Nemet et al. (2006) focused on methylglyoxal, a compound related to the chemical structure . The research highlighted the role of methylglyoxal in modifying proteins and its association with diseases like diabetes and neurodegenerative disorders. This study provides insight into the biological significance of such compounds (Nemet et al., 2006).
Rhenium Tricarbonyl Core Complexes
Research by Wei et al. (2005) involved the creation of rhenium tricarbonyl complexes using nucleosides modified with indole derivatives. These complexes have implications in medicinal chemistry and bioconjugation studies (Wei et al., 2005).
Intramolecular Degradation Studies
Kearney et al. (1993) examined the degradation mechanisms of CI-988, a compound structurally similar to the requested chemical. This research contributes to understanding the stability and metabolism of such compounds in pharmaceutical contexts (Kearney et al., 1993).
Formation of Vesicles from N- or 3-Alkylindoles
The study by Abel et al. (2000) investigated the formation of stable vesicles from N- or 3-alkylindoles, providing potential evidence for tryptophan as a membrane anchor in proteins. This research is relevant for understanding the biophysical properties of indole derivatives in biological systems (Abel et al., 2000).
Synthesis and Tautomerization of Hydroxylated Isoflavones
Frasinyuk et al. (2015) explored the synthesis and tautomerization of hydroxylated isoflavones bearing heterocyclic hemi-aminals, which are structurally related to the requested compound. This research contributes to the field of organic chemistry, particularly in the synthesis of complex organic molecules (Frasinyuk et al., 2015).
Nitrogenous Compounds from Deep Sea Derived Fungus
Luo et al. (2018) isolated nitrogenous compounds, including amino acid derivatives, from a deep-sea-derived fungus. This study is significant in the field of marine biochemistry and the search for novel bioactive compounds (Luo et al., 2018).
Properties
CAS No. |
156223-06-2 |
|---|---|
Molecular Formula |
C46H68N8O11 |
Molecular Weight |
909.1 g/mol |
IUPAC Name |
N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide |
InChI |
InChI=1S/C46H68N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,32,35-37,42,49,55-56H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+ |
InChI Key |
AYUIKFCHOSVYEV-DGRUYDBLSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |
SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |
Synonyms |
aselacin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



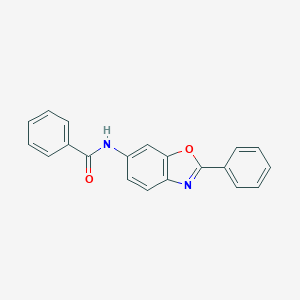
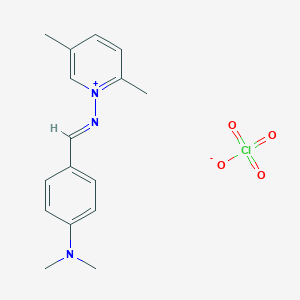
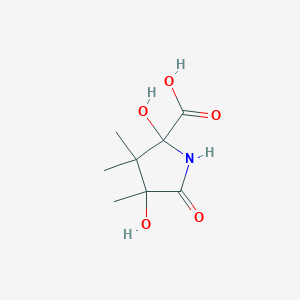

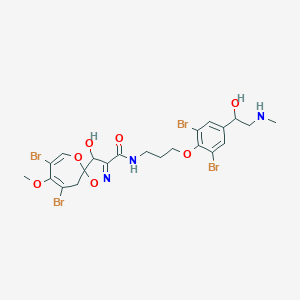

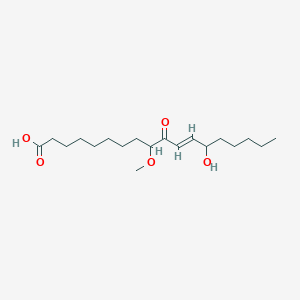

![(12E,25E,28Z)-5,16,21,32,33-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B235783.png)
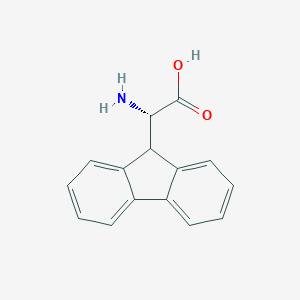

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)
